molecular formula C10H18ClNO2 B1394797 4-Piperidinyl cyclobutanecarboxylate hydrochloride CAS No. 1219948-61-4

4-Piperidinyl cyclobutanecarboxylate hydrochloride

Cat. No.: B1394797
CAS No.: 1219948-61-4
M. Wt: 219.71 g/mol
InChI Key: RGYBSAMLJREASI-UHFFFAOYSA-N
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Description

4-Piperidinyl cyclobutanecarboxylate hydrochloride is a piperidine-derived compound featuring a cyclobutane ring esterified to the piperidine nitrogen. This structure confers unique steric and electronic properties, making it a versatile intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

piperidin-4-yl cyclobutanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10(8-2-1-3-8)13-9-4-6-11-7-5-9;/h8-9,11H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYBSAMLJREASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219948-61-4
Record name Cyclobutanecarboxylic acid, 4-piperidinyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219948-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Direct Synthesis via High-Pressure Amidation and Esterification

Overview:
This method involves two key steps: (a) formation of the piperidine hydrochloride salt and (b) subsequent esterification to form the cyclobutanecarboxylate derivative.

Step-by-step process:

  • Step 1:
    React 4-piperidinecarboxylic acid with concentrated hydrochloric acid under elevated pressure (0.3–0.5 MPa) in a sealed autoclave at 85–90°C for approximately 4 hours. This process converts the acid into its hydrochloride salt, increasing solubility and reactivity.

  • Step 2:
    The piperidine hydrochloride is then isolated by cooling, adding a suitable solvent (preferably methanol, in a volume thrice the mass of the starting acid), and filtering to obtain a pure salt.

  • Step 3:
    The salt undergoes esterification with cyclobutanecarboxylic acid derivatives or directly reacts with cyclobutanecarboxylate precursors in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or pyrrolidine at 50–60°C under controlled pressure (0.2–0.4 MPa). This step yields the 4-piperidinyl cyclobutanecarboxylate hydrochloride .

Key features:

Parameter Details
Solvent (Step 1) Acetone, tetrahydrofuran, acetonitrile, methanol, ethanol, tert-butyl alcohol, DMSO
Solvent Ratio 3 times the mass of 4-piperidinecarboxylic acid
Reaction Pressure 0.3–0.5 MPa
Temperature 85–90°C during salt formation, 50–60°C during esterification
Catalysts 4-Dimethylaminopyridine (preferably), pyrrolidine

Advantages:

  • Increased solubility under pressure accelerates the reaction.
  • Two-step process with high yield (~80%) and purity (>99%).

One-Pot Synthesis via Esterification of Piperidine Derivatives

Overview:
A more streamlined process involves the direct conversion of piperidine derivatives into the target compound, bypassing intermediate isolation.

Procedure:

  • React 4-piperidinecarboxylic acid with cyclobutanecarboxylate derivatives in the presence of a coupling reagent or catalyst (e.g., DCC or EDC ), under pressure and at elevated temperatures (around 85–90°C).
  • The reaction is facilitated by the addition of hydrochloric acid to form the hydrochloride salt in situ.

Research findings:

  • This method reduces reaction time and improves overall yield.
  • Suitable for scale-up and industrial applications.

Catalytic Amidation and Esterification with Boc-Protection

Research insights:
According to recent patents, Boc-protected intermediates can be used to improve selectivity and yield. The process involves:

  • Protection of the amine group with Boc anhydride .
  • Reaction with cyclobutanecarboxylate derivatives under catalytic conditions.
  • Deprotection yields the free This compound .

Data Table: Comparative Summary of Preparation Methods

Method Key Reagents Solvent Reaction Conditions Yield Purity Remarks
High-pressure amidation 4-piperidinecarboxylic acid, HCl Acetone, MeOH 85–90°C, 0.3–0.5 MPa, 4h ~80% >99% Efficient, scalable
Direct esterification Piperidine derivative, cyclobutanecarboxylate DCM, THF 85–90°C 75–85% >98% Streamlined, less purification
Boc-protection route Boc-protected intermediates Various 50–60°C 80% >99% High selectivity

Research Findings and Notes:

  • Pressure and Solvent Effects:
    Carrying out reactions under controlled pressure enhances solubility of reactants, significantly reducing reaction times and improving yields.

  • Catalyst Selection:
    4-Dimethylaminopyridine (DMAP) is preferred for esterification due to its high catalytic efficiency and compatibility with various solvents.

  • Purity and Yield:
    The optimized methods consistently produce products with purity exceeding 99% and overall yields around 80%, making them suitable for pharmaceutical synthesis.

  • Environmental and Safety Considerations: Use of high-pressure reactors necessitates strict safety protocols. Solvent choice impacts environmental footprint; preferred solvents are those with lower toxicity and ease of recovery.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinyl cyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Intermediate in Drug Development
4-Piperidinyl cyclobutanecarboxylate hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals, especially those targeting the central nervous system (CNS). Its structure allows it to mimic natural neurotransmitters, facilitating interactions with specific receptors and enzymes involved in neurological processes.

Case Study: Opioid Receptor Modulation
Research indicates that this compound exhibits significant activity at opioid receptors, which are critical for pain management. Variations in the piperidine substituents can influence receptor affinity and selectivity, making it a valuable candidate for developing analgesics with improved efficacy and reduced side effects.

Organic Synthesis

Building Block for Complex Molecules
The compound is utilized as a building block for synthesizing more complex organic molecules. Its unique cyclobutane structure allows chemists to explore various synthetic pathways, enhancing the diversity of chemical libraries for drug discovery .

Synthetic Routes
The synthesis typically involves the esterification of cyclobutanecarboxylic acid with piperidinylmethyl alcohol. The reaction conditions often include refluxing in organic solvents like toluene or dichloromethane, followed by hydrochloric acid addition to form the hydrochloride salt.

Biological Studies

Enzyme Inhibition and Receptor Binding Assays
In biological research, this compound is used in enzyme inhibition studies and receptor binding assays. Its ability to modulate enzyme activity makes it suitable for exploring biochemical pathways relevant to various diseases.

Mechanism of Action
The mechanism involves binding to specific molecular targets such as enzymes or receptors. The piperidine moiety's structural similarity to neurotransmitters allows it to influence cellular signaling pathways, leading to physiological responses relevant to drug action.

Industrial Applications

Development of New Materials
In industrial chemistry, this compound is employed in developing new materials and chemical processes. Its unique properties can lead to innovations in agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of 4-Piperidinyl cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Cyclobutane- and Piperidine-Containing Analogs

  • This modification may improve target binding affinity in receptor interactions compared to the carboxylate ester .
  • Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride Molecular Formula: C7H14ClNO2 Key Features: Contains a methylamino substituent on the cyclobutane ring, altering steric bulk and solubility.

Cycloalkane-Substituted Piperidine Derivatives

  • 2-(4-Piperidinyl)ethyl Cyclopentanecarboxylate Hydrochloride Molecular Formula: C13H24ClNO2 Key Features: Substitutes cyclobutane with cyclopentane, increasing ring size and lipophilicity. Such derivatives are explored for CNS permeability due to enhanced blood-brain barrier penetration .
  • Ethyl Piperidine-4-carboxylate Hydrochloride Molecular Formula: C8H16ClNO2 Key Features: Lacks the cyclobutane moiety, simplifying synthesis but reducing conformational rigidity. Common in acetylcholinesterase inhibitor intermediates .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Structural Feature Pharmacological Application Reference ID
4-Piperidinyl cyclobutanecarboxylate HCl C10H16ClNO2 217.69 Cyclobutane ester, piperidine N-link Intermediate in CNS drug synthesis
N-(Piperidin-4-yl)cyclobutanecarboxamide HCl C10H19ClN2O 218.73 Carboxamide substitution Receptor-targeted drug development
Donepezil Hydrochloride C24H29N3O3·HCl 415.96 Benzyl-piperidinylmethyl indanone Alzheimer’s therapy
Ethyl Piperidine-4-carboxylate HCl C8H16ClNO2 193.67 Simple piperidine ester Acetylcholinesterase inhibition

Biological Activity

4-Piperidinyl cyclobutanecarboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.

  • Chemical Formula : C11H16ClN
  • CAS Number : 1219948-61-4
  • Molecular Weight : 215.70 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as an antagonist at certain receptor sites, influencing neurotransmitter systems and cellular signaling pathways.

Target Receptors

  • Calcium Channels : Similar compounds have shown efficacy as calcium channel antagonists, which may suggest a similar mechanism for this compound .
  • Neurotransmitter Receptors : Potential interactions with dopamine and serotonin receptors could be explored for neuropharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly in inhibiting cell migration and promoting cell cycle arrest in various cancer cell lines.
  • CNS Activity : The compound may have implications in treating neurological disorders due to its ability to penetrate the blood-brain barrier (BBB) effectively.

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AnticancerInhibition of cell migration
CNS EffectsPotential reduction in seizure activity
Neurotransmitter ModulationInteraction with dopamine receptors

Case Study 1: Anticancer Effects

In a study involving various cancer cell lines, this compound demonstrated significant inhibition of proliferation. The study utilized a concentration range of 1 µM to 10 µM, showing a dose-dependent response in cell viability assays.

Case Study 2: CNS Activity

Another investigation focused on the compound's effects in rodent models of Parkinson's disease. The results indicated a notable reduction in tremor frequency and duration at therapeutic doses, supporting its potential utility in neurological disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Absorption : High gastrointestinal absorption rates.
  • Distribution : Effective distribution across the BBB.
  • Metabolism : Primarily metabolized by liver enzymes, with potential implications for drug-drug interactions.

Q & A

Q. How can researchers optimize the synthesis of 4-piperidinyl cyclobutanecarboxylate hydrochloride?

Methodological Answer:

  • Reaction Conditions: Optimize temperature (e.g., 60–80°C for cyclization), solvent selection (e.g., dichloromethane for inert conditions), and catalyst use (e.g., triethylamine for deprotonation). Refer to analogous piperidine derivatives where alkaline conditions and stoichiometric ratios are critical .
  • Purification: Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Monitor purity via HPLC (>98%) .
  • Yield Improvement: Adjust reactant equivalents (e.g., 1.2–1.5 equivalents of cyclobutanecarboxylic acid) and reaction time (12–24 hours) based on kinetic studies .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR to confirm piperidine ring conformation and cyclobutane carboxylate bonding (e.g., δ 2.5–3.5 ppm for piperidine protons) .
    • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and chloride adducts .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) and C18 columns; compare retention times with standards .

Q. How should solubility and solvent selection be addressed for in vitro assays?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO (≥50 mg/mL), ethanol, or aqueous buffers (pH 4–7). Use sonication (30 min) or gentle heating (37°C) for dissolution .
  • Stability in Solution: Monitor degradation via UV-Vis spectroscopy over 24 hours; avoid prolonged exposure to light or high pH (>9) .

Advanced Research Questions

Q. How can researchers design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design:
    • pH Range: Prepare buffer solutions (pH 1–12) and incubate the compound at 25°C and 40°C for 7 days.
    • Degradation Analysis: Use LC-MS to identify hydrolysis products (e.g., cyclobutanecarboxylic acid or piperidine fragments) .
  • Kinetic Modeling: Apply Arrhenius equations to predict shelf-life at different storage temperatures .

Q. What strategies resolve contradictions in reaction yield data across studies?

Methodological Answer:

  • Multivariate Analysis: Use Design of Experiments (DoE) to isolate critical variables (e.g., solvent polarity, catalyst loading). For example, a 23^3 factorial design can quantify interactions between temperature, solvent, and reaction time .
  • Reproducibility Checks: Validate protocols using standardized reagents (e.g., anhydrous solvents, HPLC-grade water) and calibrate equipment (e.g., temperature-controlled reactors) .

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model binding to receptors (e.g., sigma-1 or opioid receptors). Focus on piperidine’s amine group and cyclobutane’s steric effects .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers or aqueous environments .

Key Methodological Considerations

  • Safety Protocols: Always use PPE (gloves, goggles) and work in fume hoods due to potential skin/eye irritation .
  • Environmental Compliance: Dispose of waste via certified facilities to avoid aquatic toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Piperidinyl cyclobutanecarboxylate hydrochloride
Reactant of Route 2
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4-Piperidinyl cyclobutanecarboxylate hydrochloride

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